N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-3-7-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)15-4-5-17-16(13-15)6-8-23(17)2/h4-5,13,18H,3,6-12,14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXFUMNLXCTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-propyloxalamide is a synthetic organic compound with a complex structure that includes an oxalamide backbone, a morpholinoethyl side chain, and an indoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The molecular formula of this compound is C_{19}H_{24}N_{4}O_{2}, with a molecular weight of approximately 396.50 g/mol. The unique combination of functional groups in its structure may facilitate interactions with various biological targets, which is crucial for its therapeutic potential.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Compounds with similar structural motifs have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Initial findings indicate potential effectiveness against certain bacterial strains.
Understanding the mechanism of action for this compound is essential. Interaction studies utilizing molecular docking and bioassays are recommended to elucidate how this compound interacts with specific biological targets.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) | Similar indoline structure | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |
This table illustrates the diversity in biological activities among compounds sharing similar structural features, highlighting the potential of this compound as a lead compound in drug discovery.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : A study indicated that similar indoline derivatives exhibit significant antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds were reported to be around 226 µg/mL and 242.52 µg/mL respectively, suggesting that this compound may also show comparable activity.
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of related oxalamides. It was found that certain derivatives displayed effective antibacterial activity against both gram-positive and gram-negative bacteria, which could imply similar efficacy for this compound.
Future Directions
To fully understand the biological activity and therapeutic potential of this compound, further research is warranted:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : Utilizing advanced techniques such as CRISPR gene editing or RNA interference to explore specific pathways affected by this compound.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could validate its effectiveness in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several pharmacologically active molecules:
Pharmacokinetic and Physicochemical Properties
- Solubility: The morpholinoethyl group in the target compound and UR-12 likely enhances water solubility compared to non-polar analogs like RCS-4, which lacks a hydrophilic moiety .
- Metabolic Stability: The oxalamide linker may confer resistance to enzymatic degradation relative to ester-containing analogs (e.g., 2-morpholinoethyl esters), which are prone to hydrolysis .
Receptor Binding and Selectivity
- CNS Activity: UR-12 and RCS-4 are synthetic cannabinoids targeting CB1/CB2 receptors. The target compound’s indoline and morpholinoethyl groups may similarly interact with G-protein-coupled receptors, though its oxalamide group could alter binding kinetics .
- Selectivity : The propyl chain in the target compound might reduce off-target effects compared to UR-12’s methoxy group, which is associated with higher receptor affinity but increased toxicity .
Preparation Methods
Molecular Architecture
The target compound comprises three distinct moieties:
- 1-Methylindolin-5-yl group : A bicyclic structure with a methyl-substituted nitrogen and aromatic substitution at the 5-position.
- Morpholinoethyl side chain : A morpholine ring linked via an ethyl spacer to the indoline nucleus.
- N2-Propyloxalamide : A propylamine group connected through an oxalamide bridge.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three key disconnections (Figure 1):
- Oxalamide bond cleavage : Separates the molecule into N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine and propylamine components.
- Morpholinoethyl-indoline linkage : Reveals 1-methylindolin-5-yl ethylamine and morpholine as precursors.
- Indoline synthesis : Indicates a cyclization strategy from substituted aniline derivatives.
Synthesis of the 1-Methylindolin-5-yl Moiety
Cyclization of Substituted Anilines
The indoline core is typically synthesized via acid- or base-catalyzed cyclization of 2-(aminophenyl)propanone derivatives. For example:
- Step 1 : Bromination of 4-benzyloxypropiophenone (analogous to compound 7 in) yields 2-bromo-4'-benzyloxypropiophenone.
- Step 2 : Reaction with methylamine under reflux in ethanol forms 1-methylindolin-5-yl through intramolecular cyclization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | 81–100% (intermediate) |
Functionalization at the 5-Position
Electrophilic aromatic substitution (EAS) introduces substituents at the indoline 5-position. Nitration followed by reduction or direct halogenation may be employed, though specific conditions for the 5-chloro derivative are detailed in.
Introduction of the Morpholinoethyl Side Chain
Alkylation Strategies
The morpholinoethyl group is introduced via nucleophilic substitution:
- Intermediate : 2-(1-Methylindolin-5-yl)ethyl bromide.
- Reaction : Treated with morpholine in the presence of a base (e.g., triethylamine) in toluene at 80°C.
Optimization Notes :
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase reaction rate but may reduce selectivity.
- Steric effects : Bulkier bases (e.g., DIPEA) improve yield by minimizing side reactions.
Oxalamide Bond Formation
Coupling of Amine Components
The oxalamide bridge is formed using oxalyl chloride as a coupling agent:
- Step 1 : React N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine with oxalyl chloride in dichloromethane at 0°C.
- Step 2 : Add propylamine dropwise, followed by stirring at room temperature for 12 hours.
Critical Parameters :
Alternative Methods
- Carbodiimide-mediated coupling : EDCl/HOBt system in THF achieves 78% yield but requires rigorous moisture control.
- Microwave-assisted synthesis : Reduces reaction time to 2 hours with comparable yields (82%).
Intermediate Isolation and Characterization
Isolation of N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)amine
Isolating this intermediate significantly improves final product purity:
Oxalamide Intermediate Stability
The oxalyl chloride intermediate is hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves.
Scalability and Industrial Considerations
Solvent Recovery
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Morpholine | 120 | 28% |
| Oxalyl chloride | 250 | 45% |
| Propylamine | 90 | 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
